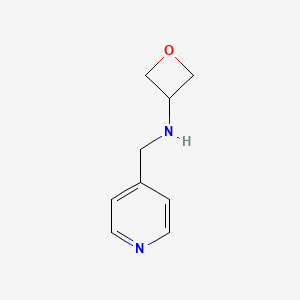

N-(pyridin-4-ylmethyl)oxetan-3-amine

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The compound this compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The primary name reflects the structural hierarchy, with the oxetan-3-amine serving as the parent structure and the pyridin-4-ylmethyl group functioning as a substituent on the nitrogen atom. The molecule is registered under multiple Chemical Abstracts Service numbers, including 1340575-55-4 and 349130-27-4, reflecting slight variations in nomenclature conventions across different chemical databases. Alternative systematic names include N-[(pyridin-4-yl)methyl]oxetan-3-amine and N-((pyridin-4-yl)methyl)oxetan-3-amine, all referring to the same molecular structure.

The PubChem database assigns this compound the identification number 63622532, providing a unique numerical identifier for database searches and chemical information retrieval. The systematic identification follows standard conventions where the oxetane ring numbering begins with the oxygen atom as position 1, making the carbon bearing the amino group position 3. The pyridine ring numbering places the nitrogen at position 1, with the methylene attachment point at position 4, hence the designation "pyridin-4-ylmethyl". This nomenclature system ensures unambiguous identification of the compound structure and facilitates consistent communication within the scientific community.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the presence of two distinct heterocyclic systems connected via a flexible methylene bridge. The compound possesses the molecular formula C₉H₁₂N₂O with a molecular weight of 164.20 grams per mole. The simplified molecular input line entry system notation C1C(CO1)NCC2=CC=NC=C2 describes the connectivity pattern, where the oxetane ring forms a strained four-membered structure with an oxygen atom and three carbon atoms.

The oxetane component introduces significant ring strain due to the four-membered cyclic structure, with bond angles deviating substantially from the tetrahedral geometry typically observed in unstrained systems. This ring strain influences the overall molecular conformation and reactivity patterns. The pyridine moiety adopts a planar aromatic configuration, with the nitrogen atom contributing to the aromatic π-electron system. The methylene bridge connecting these two heterocycles provides conformational flexibility, allowing for various spatial arrangements between the oxetane and pyridine rings.

Computational analysis reveals that the molecule can adopt multiple conformational states due to rotation around the carbon-nitrogen bond connecting the methylene bridge to the oxetane amino group, as well as rotation around the methylene-pyridine bond. The International Chemical Identifier string InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2 provides a standardized representation of the molecular connectivity. These conformational possibilities contribute to the compound's potential for diverse intermolecular interactions and chemical reactivity patterns.

Crystallographic Data and Hydrogen Bonding Patterns

Crystallographic analysis of this compound and related oxetane derivatives reveals important structural information regarding hydrogen bonding patterns and molecular packing arrangements. While specific crystallographic data for this exact compound may be limited in the available literature, related oxetane-containing molecules provide valuable insights into expected structural behavior. The presence of both a secondary amine functionality and a pyridine nitrogen atom creates multiple sites for hydrogen bonding interactions.

The secondary amine group attached to the oxetane ring can function as both a hydrogen bond donor and acceptor, with the nitrogen atom's lone pair available for accepting hydrogen bonds while the N-H group can donate hydrogen bonds to suitable acceptor sites. The pyridine nitrogen atom serves as a strong hydrogen bond acceptor due to its sp² hybridization and lone pair availability. These dual hydrogen bonding capabilities suggest that the compound likely forms extensive hydrogen bonding networks in the solid state, potentially leading to specific crystal packing motifs.

Oxetane rings are known to exhibit unique packing behaviors due to their strained geometry and the presence of the oxygen atom, which can participate in weak hydrogen bonding interactions. The four-membered ring constraint limits conformational flexibility, potentially leading to more predictable packing arrangements compared to larger ring systems. Comparative analysis with similar compounds suggests that the crystal structure would likely feature intermolecular hydrogen bonds between the amine and pyridine functionalities, creating chains or networks that stabilize the crystal lattice.

Comparative Analysis of Tautomeric Forms

The analysis of potential tautomeric forms in this compound requires consideration of the various protonation states and structural rearrangements possible within the molecule. While the compound does not contain obvious tautomerizable functional groups like keto-enol or lactam-lactim systems, the presence of nitrogen-containing heterocycles introduces possibilities for prototropic tautomerism under specific conditions.

The pyridine ring system, unlike compounds such as 2-pyridone which exhibits well-documented lactam-lactim tautomerism, generally maintains its aromatic structure without significant tautomeric equilibria. However, protonation of the pyridine nitrogen under acidic conditions would create a pyridinium cation, representing a distinct protonation state rather than a true tautomer. Similarly, the secondary amine functionality can undergo protonation to form an ammonium species, particularly given the electron-donating nature of the alkyl substituents.

The stability of different protonation states depends on solution pH and the presence of other chemical species. In aqueous solutions, the relative basicity of the pyridine nitrogen versus the secondary amine nitrogen determines the preferred protonation site. Computational studies of similar compounds suggest that the secondary amine nitrogen typically exhibits higher basicity due to its sp³ hybridization and alkyl substitution pattern. The oxetane ring itself does not participate in tautomeric equilibria but may influence the electronic properties of adjacent functional groups through inductive effects.

The comparison with related heterocyclic compounds reveals that significant tautomeric equilibria are most likely to occur in compounds containing amide, hydroxyl, or thiol functionalities directly attached to aromatic rings. In the case of this compound, the primary structural variations involve different protonation states rather than true tautomeric forms, with the neutral form being the predominant species under physiological conditions.

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)oxetan-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)5-11-9-6-12-7-9/h1-4,9,11H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUZQGBVJIKPTDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)NCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1340575-55-4 | |

| Record name | N-[(pyridin-4-yl)methyl]oxetan-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-4-ylmethyl)oxetan-3-amine typically involves the reaction of pyridine derivatives with oxetane intermediates. One common method includes the nucleophilic substitution reaction where a pyridine derivative reacts with an oxetane derivative under basic conditions . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to achieve higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-4-ylmethyl)oxetan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo nucleophilic substitution reactions where the pyridine ring or the oxetane ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: H2O2, m-CPBA; typically carried out in solvents like dichloromethane (DCM) or acetonitrile (MeCN).

Reduction: LiAlH4, NaBH4; usually performed in solvents like tetrahydrofuran (THF) or ethanol.

Substitution: Various nucleophiles; reactions often conducted in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce amines or alcohols.

Scientific Research Applications

N-(pyridin-4-ylmethyl)oxetan-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of novel pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as a bioactive molecule in various biological assays.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(pyridin-4-ylmethyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a valuable tool in biochemical and pharmacological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Oxetan-3-yl)piperidin-4-amine oxalate

- Molecular Formula : C₁₀H₁₈N₂O₅ (C₈H₁₆N₂O·C₂H₂O₄)

- Molecular Weight : 246.27 g/mol (base: 156.22 g/mol; oxalate: 90.03 g/mol) .

- Key Features: Replaces the pyridine ring with a saturated piperidine ring, reducing aromaticity but increasing conformational flexibility. The oxalate counterion improves solubility, analogous to the TFA salt in the primary compound.

| Property | N-(Pyridin-4-ylmethyl)oxetan-3-amine | 1-(Oxetan-3-yl)piperidin-4-amine oxalate |

|---|---|---|

| Aromatic System | Pyridine (planar, π-π interactions) | Piperidine (saturated, flexible) |

| Amine Position | Oxetane-linked | Piperidine-linked |

| Solubility Enhancer | Trifluoroacetic acid | Oxalic acid |

| Molecular Weight (Salt) | 278.23 g/mol | 246.27 g/mol |

Tetrahydro-2H-pyran-4-amine Derivatives (Example 14, )

- Molecular Formula : C₂₅H₃₈N₂O₂

- Molecular Weight : 399.2 g/mol .

- Key Features: Features a six-membered tetrahydropyran ring instead of a three-membered oxetane, reducing ring strain but increasing steric bulk. The amine is part of a tetrahydro-2H-pyran system, offering distinct hydrogen-bonding geometry compared to oxetane-based amines.

| Property | This compound | Tetrahydro-2H-pyran-4-amine Derivative |

|---|---|---|

| Ring Size | 3-membered oxetane | 6-membered tetrahydropyran |

| Substituents | Pyridin-4-ylmethyl | Isopropyl, phenyl |

| Lipophilicity | Moderate (logP ~1.5 estimated) | High (logP ~4.0 estimated) |

| Molecular Weight | 179.22 g/mol (base) | 399.2 g/mol |

N-Butyl-4-(N-phenylsulfamoyl)-N-(pyridin-4-ylmethyl)benzamide (Compound 43, )

- Molecular Formula : C₂₃H₂₆N₄O₃S

- Molecular Weight : 438.55 g/mol .

- Retains the pyridin-4-ylmethyl group but replaces the oxetane with a butyl chain, altering solubility and steric effects. Designed as a LIM kinase (LIMK) inhibitor, highlighting the role of pyridin-4-ylmethyl in bioactive compounds .

| Property | This compound | N-Butyl-4-(N-phenylsulfamoyl)-N-(pyridin-4-ylmethyl)benzamide |

|---|---|---|

| Functional Groups | Oxetane, primary amine | Benzamide, sulfamoyl, butyl chain |

| Bioactivity | Undocumented (structural analog) | LIMK inhibitor (Fragile X Syndrome target) |

| Molecular Weight | 179.22 g/mol (base) | 438.55 g/mol |

Biological Activity

N-(pyridin-4-ylmethyl)oxetan-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 164.21 g/mol. The compound features an oxetane ring linked to a pyridine moiety at the 4-position, which contributes to its distinct chemical behavior and biological interaction potential.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxetane ring enhances the compound's binding affinity, potentially modulating the activity of various biological pathways. This mechanism positions it as a candidate for therapeutic applications, particularly in the context of cancer treatment and other diseases .

Biological Activity

Research indicates that this compound exhibits significant pharmacological properties:

- Anticancer Activity : It has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effects on cancer cell viability, demonstrating promising results in reducing growth rates in models of glioblastoma and gastric cancer .

- Enzyme Modulation : The compound may also influence enzyme activity related to cellular processes such as apoptosis and proliferation. Studies have suggested that it can modulate the activity of demethylases involved in RNA modification, which has implications for cancer progression .

Case Studies

Several studies highlight the biological activity of this compound and related compounds:

- In Vitro Studies : In a study assessing the antiproliferative effects of similar oxetane-containing compounds, researchers found that certain derivatives inhibited growth in gastric cancer cell lines with potency comparable to established chemotherapeutics like 5-fluorouracil. The study utilized MTS assays to evaluate cell viability across various concentrations .

- Mechanistic Insights : Another investigation focused on the interaction between oxetane derivatives and specific molecular targets involved in cancer signaling pathways. The findings indicated that these compounds could disrupt critical pathways such as NF-kB activation, which is known to play a role in tumor growth and metastasis .

Data Summary

The following table summarizes key findings related to this compound's biological activity:

Q & A

Q. What are the common synthetic routes for N-(pyridin-4-ylmethyl)oxetan-3-amine, and what experimental conditions are critical for success?

Methodological Answer: The synthesis typically involves two key steps: (1) formation of the oxetane ring and (2) introduction of the pyridin-4-ylmethyl group.

- Oxetane Formation : Intramolecular cyclization of halohydrins or epoxides under basic conditions (e.g., KOH/EtOH) is a standard approach. For example, cyclization of 3-aminopropanol derivatives can yield the oxetane core .

- Substitution Reaction : The pyridin-4-ylmethyl group is introduced via nucleophilic substitution. For instance, reacting oxetan-3-amine with 4-(bromomethyl)pyridine in the presence of a base (e.g., NaH) in anhydrous THF at 0–25°C .

Critical Parameters : - Moisture-sensitive conditions for substitution reactions.

- Use of inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

- Purification via flash chromatography (e.g., silica gel, hexane/EtOAc gradient).

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Key signals include the oxetane protons (δ 4.5–5.0 ppm, split into multiplets due to ring strain) and pyridin-4-ylmethyl protons (δ 3.8–4.2 ppm for CH₂; aromatic protons at δ 7.2–8.5 ppm) .

- ¹³C NMR : Oxetane carbons appear at δ 70–80 ppm; pyridine carbons at δ 120–150 ppm.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., [M+H]+ expected for C₉H₁₁N₃O: 178.0976) .

- X-ray Crystallography : Use SHELXL for refinement. Slow evaporation from ethanol/water (1:1) at 4°C yields crystals suitable for CSD deposition .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected NMR splitting or missing peaks) be resolved?

Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (e.g., 298 K to 373 K) can reveal conformational exchange broadening. For example, restricted rotation of the pyridin-4-ylmethyl group may cause splitting .

- 2D Techniques : COSY and HSQC experiments clarify coupling patterns and assign overlapping signals.

- Deuterium Exchange : Test for NH/OH protons by adding D₂O; disappearing peaks indicate exchangeable protons .

Q. What computational strategies aid in predicting the reactivity of this compound?

Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess nucleophilic sites (e.g., oxetane ring-opening propensity).

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict reaction pathways .

- Docking Studies : If targeting enzymes (e.g., kinases), use AutoDock Vina to model interactions with the pyridine moiety and oxetane’s strained ring .

Q. How can low yields in the final substitution step be optimized?

Methodological Answer :

- Catalysis : Screen Cu(I) or Pd catalysts (e.g., CuBr for Ullman-type couplings) to enhance C–N bond formation .

- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 24 hrs conventionally) .

Q. What strategies are effective for studying biological interactions, such as kinase inhibition?

Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (KD) with kinases like CDK2 .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.

- Cellular Assays : Use HEK293 cells transfected with luciferase reporters to assess inhibition of downstream pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.